molecular formula C12H26O6S B611347 Thiol-PEG6-Alcohol CAS No. 194425-46-2

Thiol-PEG6-Alcohol

Cat. No.: B611347
CAS No.: 194425-46-2
M. Wt: 298.39
InChI Key: RBHVCADZZSNWRE-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Thiol-PEG6-Alcohol plays a crucial role in biochemical reactions as a part of PROTACs . It interacts with various enzymes and proteins, facilitating the degradation of target proteins . The nature of these interactions is largely dependent on the specific target protein and the E3 ubiquitin ligase that the PROTAC is designed to engage .

Cellular Effects

In the context of cellular processes, this compound influences cell function by modulating the levels of specific proteins . This can have wide-ranging effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent proteasomal degradation of the target protein .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. As a component of PROTACs, it contributes to the temporal control of protein degradation

Dosage Effects in Animal Models

The effects of this compound, as a part of PROTACs, can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway as a component of PROTACs . It interacts with various enzymes in this pathway, leading to the degradation of target proteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are determined by the properties of the PROTACs it is a part of

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the target protein and the E3 ubiquitin ligase that the PROTAC is designed to engage

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiol-PEG6-Alcohol can be synthesized through a multi-step process involving the reaction of polyethylene glycol with thiol-containing reagents. One common method involves the reaction of polyethylene glycol with thioacetic acid, followed by hydrolysis to yield the thiol group. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like methanol .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where polyethylene glycol is reacted with thiol-containing compounds under controlled conditions. The process involves purification steps such as distillation and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiol groups.

    Substitution: Thioethers.

Comparison with Similar Compounds

Uniqueness: Thiol-PEG6-Alcohol is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for various applications. The presence of both thiol and alcohol groups allows for versatile chemical modifications and conjugations .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O6S/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h13,19H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHVCADZZSNWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60773021
Record name 17-Sulfanyl-3,6,9,12,15-pentaoxaheptadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60773021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194425-46-2
Record name 17-Sulfanyl-3,6,9,12,15-pentaoxaheptadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60773021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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